molecular formula C12H11N3O6 B14038966 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate

2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate

Cat. No.: B14038966
M. Wt: 293.23 g/mol
InChI Key: JMKUJTHXNXWXCT-UHFFFAOYSA-N
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Description

2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a nitro group, an ethyl ester, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by nitration to introduce the nitro group. The final step involves esterification to obtain the ethyl and methyl esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ester groups and nitro functionality make it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate

InChI

InChI=1S/C12H11N3O6/c1-3-21-12(17)9-10(15(18)19)14-7(11(16)20-2)5-4-6-8(14)13-9/h4-6H,3H2,1-2H3

InChI Key

JMKUJTHXNXWXCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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